ABL-001-Amide-PEG3-acid (chemical formula: C₂₉H₃₃ClF₂N₆O₉; MW: 683.06 g/mol) is a purpose-engineered analogue of the allosteric BCR-ABL1 inhibitor ABL-001 (asciminib) [1] [5]. Its structure comprises three interdependent domains:
Table 1: Structural Components and Functions of ABL-001-Amide-PEG3-acid
| Component | Chemical Structure | Role in Probe Design |
|---|---|---|
| Targeting Warhead | Chloro-difluoro-methoxy phenyl-pyridine | High-affinity binding to BCR-ABL1 allosteric site; kinase inhibition competence |
| Core Scaffold | (3S,4R)-4-hydroxypyrrolidine | Spatial orientation of warhead; hydrogen-bond donor for stability |
| Conjugation Handle | ─NH─(CH₂CH₂O)₃─CH₂─COOH | Fluorophore linkage; enhances aqueous solubility; reduces aggregation |
This architecture preserves ABL-001’s target affinity while introducing modular functionality for probe applications [5] [9].
The PEG3 spacer (triethylene glycol) serves as a critical molecular "tether" with multifaceted advantages in chemical probe design:
Table 2: Comparative Advantages of PEG3 Linkers in Probe Design
| Property | PEG3 Spacer | Alkyl Chain Equivalent | Significance |
|---|---|---|---|
| Hydrophilicity | High (Log P = -1.2) | Low (Log P > 0) | Reduces precipitation in cellular assays; improves bioavailability |
| Conformational Range | 180° bond rotation freedom | Restricted rotation | Prevents fluorophore-induced warhead distortion; maintains binding affinity |
| Synthetic Yield | >85% (standard carbodiimide coupling) | Variable | Reliable scale-up for probe production; high purity (>95% HPLC) |
PEG3’s biocompatibility and non-immunogenicity further support its utility in live-cell imaging applications [2] [7].
The carboxylic acid terminus of ABL-001-Amide-PEG3-acid enables covalent attachment to fluorophores via carbodiimide-mediated amidation:
Table 3: Performance Metrics of Fluorophore-ABL-001-Amide-PEG3-acid Conjugates
| Fluorophore | Conjugation Efficiency (%) | Binding Kd (nM) | Cellular Signal-to-Noise Ratio | Primary Applications |
|---|---|---|---|---|
| Cy3 | 92 ± 3 | 11.4 ± 1.2 | 18:1 | Live-cell imaging; protein trafficking |
| FITC | 88 ± 5 | 15.7 ± 2.1 | 9:1 | Fixed-cell screening; flow cytometry |
| Alexa Fluor 647 | 90 ± 2 | 12.8 ± 1.8 | 22:1 | Super-resolution microscopy |
Strategic modifications to the ABL-001 warhead within the ABL-001-Amide-PEG3-acid scaffold reveal key SAR principles:
Table 4: SAR Impact of Warhead Modifications on BCR-ABL1 Binding
| Modification Site | Structural Change | Δ Binding Affinity (Kd) | Effect on Kinase Inhibition |
|---|---|---|---|
| C3-pyrazole | H → Br | +1.5 nM | Minimal change; enhanced cellular uptake |
| Chloro-difluoro-methoxy | ─OCF₂Cl → ─OCF₃ | >100-fold loss | Disrupted hydrogen bonding with kinase P-loop |
| Pyrrolidine stereochemistry | (3S,4R) → (3R,4S) | >500-fold loss | Loss of complementary van der Waals contacts |
| PEG3 tether length | PEG3 → PEG1 (shorter) | 5-fold loss | Increased warhead conformational strain |
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4